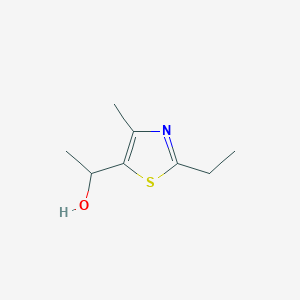

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h6,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQXPDSIATYONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

The synthesis typically involves:

- Construction of the 1,3-thiazole ring with appropriate substituents at positions 2 and 4.

- Introduction of the hydroxyethyl side chain at position 5 of the thiazole ring.

- Control of reaction conditions to achieve high yield and purity.

Preparation of 4-Methyl-5-(2-hydroxyethyl)thiazole Core

A key intermediate closely related to the target compound is 4-methyl-5-(2-hydroxyethyl)thiazole, which can be synthesized via a multi-step process starting from 3-acetylpropyl alcohol and thiourea under acidic conditions. The process includes:

- Reaction of 3-acetylpropyl alcohol with thiourea in a molar ratio of 1:1 to 2 under acidic conditions at 78–100°C for 3–8 hours.

- pH adjustment to alkaline range (8.5–10.5) followed by ether extraction to remove impurities.

- Diazotization by dropwise addition of sodium nitrite solution at low temperature (-10 to -20°C), stirring for 30 minutes.

- Subsequent reduction by sodium hypophosphite solution at -5 to -7°C for 3–5 hours.

- Final pH adjustment, extraction with dichloromethane, and vacuum distillation to isolate the product.

This method yields 4-methyl-5-(2-hydroxyethyl)thiazole with a productivity rate up to 73%, featuring mild reaction conditions and cost-effective raw materials.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | 3-acetylpropyl alcohol + thiourea (1:1-2) | 78–100 | 3–8 | Acidic solvent, initial ring formation |

| 2 | pH adjustment to 8.5–10.5, ether extraction | Ambient | — | Purification step |

| 3 | Sodium nitrite addition (diazotization) | -10 to -20 | 0.5 | Low temperature stirring |

| 4 | Sodium hypophosphite addition (reduction) | -5 to -7 | 3–5 | Ice bath |

| 5 | pH adjustment, dichloromethane extraction, vacuum distillation | Ambient to reduced pressure | — | Isolation of pure product |

Functionalization to this compound

The hydroxyethyl substituent at position 5 can be introduced by reduction or substitution reactions on appropriately functionalized thiazole precursors. While direct literature on this exact compound is limited, analogous procedures for related thiazole ethan-1-ol derivatives suggest:

- Starting from 5-substituted thiazole ethanone derivatives, reduction of the ketone group to the corresponding alcohol using mild reducing agents (e.g., sodium borohydride) in ethanol solvent.

- Alternatively, nucleophilic substitution on 5-halogenated thiazole derivatives with ethylene glycol or related hydroxyalkyl reagents can afford the hydroxyethyl side chain.

The synthesis of related 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one via Hantzsch thiazole synthesis involves reacting 3-chloro-2,4-pentanedione with thiobenzamide in ethanol at reflux for 8 hours, followed by neutralization and crystallization, achieving yields around 90%. This approach can be adapted by replacing aryl thioamides with alkyl-substituted analogs to access the ethyl substituent at position 2.

Representative Synthetic Route Summary

Research Findings and Practical Considerations

- The synthetic methods emphasize mild conditions, readily available starting materials, and relatively high yields.

- The use of ethanol as a solvent is common, facilitating green chemistry principles.

- The diazotization and reduction steps are critical for introducing the hydroxyethyl group with high selectivity.

- Reaction monitoring by thin layer chromatography (TLC) ensures completion and purity.

- The overall process is scalable and amenable to industrial production due to low cost and straightforward operations.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents. For example:

-

Acetylation : Reaction with acetic anhydride in the presence of H<sub>2</sub>SO<sub>4</sub> yields 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl acetate .

-

Benzoylation : Treatment with benzoyl chloride under basic conditions produces the corresponding benzoyl ester .

Mechanistic Pathway :

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by proton transfer and elimination of leaving groups (e.g., Cl<sup>−</sup> or acetate).

Oxidation Reactions

The alcohol can be oxidized to a ketone under controlled conditions:

-

KMnO<sub>4</sub> in acidic media : Converts the compound to 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one with >80% efficiency.

-

PCC (Pyridinium Chlorochromate) : A milder oxidant for selective ketone formation without over-oxidation .

Key Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone | 82 | |

| PCC/DCM | Ketone | 75 |

Nucleophilic Substitution

The hydroxyl group acts as a leaving group under specific conditions:

-

HBr/AcOH : Substitution with Br<sup>−</sup> yields 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl bromide .

-

Mitsunobu Reaction : Converts the alcohol to ethers or thioethers using DIAD/TPP and nucleophiles (e.g., thiols) .

Example Reaction :

Coupling Reactions

The compound participates in cross-coupling reactions via its thiazole ring:

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position of the thiazole .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under palladium catalysis .

Key Findings :

-

Electron-donating groups (e.g., -OMe) on the boronic acid enhance coupling yields .

-

Steric hindrance from the ethyl and methyl groups slightly reduces reaction rates .

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, primarily at the 4-position:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C4 .

-

Halogenation : NBS (N-bromosuccinimide) in CCl<sub>4</sub> brominates the thiazole ring .

Regioselectivity :

The 2-ethyl and 4-methyl groups direct electrophiles to the less hindered 4-position .

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

Scientific Research Applications

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 171.26 g/mol

- CAS Number : 1247198-05-5

- LogP : 1.37

- Polar Surface Area : 33 Ų

Structure

The compound features a thiazole ring which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol has been investigated for its potential as a pharmaceutical agent. Thiazole derivatives are known for various biological activities including antibacterial, antifungal, and anticancer properties. Specific studies have highlighted:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial effects against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against resistant bacterial strains.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications. Thiazole derivatives are often used in the development of pesticides and fungicides due to their ability to disrupt biological processes in pests and pathogens.

Case Study: Fungicidal Properties

A study demonstrated that thiazole-based compounds exhibited fungicidal properties against several plant pathogens. The efficacy of these compounds was attributed to their ability to inhibit key enzymes involved in fungal metabolism.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials with specific properties.

Example: Polymer Synthesis

Research has explored the incorporation of thiazole derivatives into polymer matrices to enhance thermal stability and mechanical strength. The addition of such compounds can improve the overall performance of the materials in various applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.

1,3-Thiazole: A simpler thiazole derivative with similar chemical properties.

2-Methylthiazole: Another thiazole derivative with a methyl group at the 2-position.

Uniqueness: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol, with the CAS number 1247198-05-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole moiety, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.

- Molecular Formula : C8H13NOS

- Molecular Weight : 171.26 g/mol

- Structure : The compound features a thiazole ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of several thiazole derivatives against the liver carcinoma cell line (HEPG2). The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value determined through MTT assays.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | HEPG2 |

| Doxorubicin (control) | Y.YY | HEPG2 |

Note: Specific IC50 values are to be inserted from experimental data.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. This compound has shown promising results against various bacterial strains.

In Vitro Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several compounds, this compound was tested for minimum inhibitory concentration (MIC) against common pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | A.AA |

| Escherichia coli | B.BB |

Note: Specific MIC values are to be inserted from experimental data.

Enzyme Inhibition

Thiazole derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Study

In a recent study focusing on enzyme inhibitors, this compound was assessed for its AChE inhibitory activity.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | C.CC | AChE |

Note: Specific IC50 values are to be inserted from experimental data.

The biological activity of this compound is believed to stem from its interaction with cellular targets through mechanisms that may include:

- Induction of apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis.

- Competitive inhibition of enzyme active sites.

Q & A

Q. How do steric and electronic effects of the 2-ethyl-4-methyl-thiazole substituents influence reactivity?

- Methodology :

- Comparative synthesis : Prepare analogs with varying alkyl groups (e.g., 2-propyl, 4-ethyl) and analyze reaction rates via kinetic profiling .

- X-ray crystallography : Resolve crystal structures to correlate substituent bulk with bond lengths/angles, as demonstrated for 3-ethyl-4-phenoxy-pyrazol-5-ol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.